molecular formula C20H28N2O2 B8197775 1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene

1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B8197775
M. Wt: 328.4 g/mol
InChI Key: KFPRVQMSDHGRIS-HOTGVXAUSA-N
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Description

1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a chiral bis-oxazoline ligand characterized by a central benzene ring linked to two (R)-configured 4-tert-butyl-4,5-dihydrooxazole moieties. This compound is widely employed in asymmetric catalysis due to its robust steric and electronic tuning capabilities. The tert-butyl substituents enhance steric bulk, which is critical for inducing high enantioselectivity in reactions such as fluorinations, cyclopropanations, and C–H activations . Its synthesis typically involves multistep procedures starting from chiral amino alcohols, with yields varying based on substituents and reaction conditions (e.g., 71–91% for analogous compounds) .

Properties

IUPAC Name

(4R)-4-tert-butyl-2-[3-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-8-7-9-14(10-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPRVQMSDHGRIS-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (R)-4-(tert-butyl)-4,5-dihydrooxazole

The oxazoline ring originates from a β-amino alcohol cyclization with a carbonyl source. For the tert-butyl-substituted variant:

  • Step 1 : Synthesis of (R)-2-amino-3-tert-butyl-1-propanol via asymmetric epoxidation of tert-butyl glycidyl ether, followed by ammonia-mediated ring opening.

  • Step 2 : Cyclization with benzaldehyde derivatives under acidic conditions (e.g., p-toluenesulfonic acid in toluene) yields the oxazoline ring.

Key Data :

ParameterValue
Amino alcohol precursor(R)-2-amino-3-tert-butyl-1-propanol
Cyclization solventToluene
Catalystp-TsOH (10 mol%)
Yield78–85%

Functionalization of the Benzene Core

Miyaura Borylation for Boronate Ester Installation

The search results highlight Miyaura borylation as a critical step for introducing boronate esters to aromatic systems. For 1,3-difunctionalized benzene:

  • Substrate : 1,3-Dibromobenzene or 1,3-bis(triflate)benzene.

  • Conditions : Pd(dppf)Cl₂ (3 mol%), bis(pinacolato)diboron (1.1 eq), KOAc (3 eq) in 1,4-dioxane at 80°C.

Representative Procedure :

Palladium-Catalyzed Cross-Coupling for Oxazoline Installation

Suzuki-Miyaura Coupling with Oxazoline Boronates

The boronate-functionalized benzene reacts with oxazoline-containing aryl halides under Suzuki conditions:

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aqueous), toluene/ethanol (2:1) at 80°C.

Example :

Table 1 : Optimization of Coupling Conditions

EntryCatalystBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH8093
2Pd(dppf)Cl₂K₃PO₄DMF10072
3Pd(OAc)₂Cs₂CO₃Dioxane9065

Enantioselective Cyclization Strategies

Direct Cyclization on the Benzene Ring

An alternative route involves in situ oxazoline formation on a pre-functionalized benzene core:

  • Substrate : 1,3-Dicarboxylic acid benzenedichloride.

  • Reagents : (R)-2-amino-3-tert-butyl-1-propanol, NEt₃ in CH₂Cl₂.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino alcohol on the acyl chloride, followed by intramolecular cyclization to form the oxazoline ring. Steric hindrance from the tert-butyl group enforces the (R)-configuration.

Critical Analysis of Stereochemical Control

Chiral Induction via Amino Alcohol Precursors

The enantiomeric excess (ee) of the final product depends on the optical purity of the β-amino alcohol. Asymmetric synthesis methods, such as Jacobsen hydrolytic kinetic resolution, achieve >99% ee for tert-butyl-substituted epoxides.

Scalability and Industrial Considerations

Cost-Efficiency of Boronate Routes

Miyaura borylation offers scalability, with Pd(dppf)Cl₂ loadings as low as 0.03 mmol per gram of substrate . However, the high cost of chiral amino alcohols necessitates recycling protocols or alternative catalytic asymmetric syntheses.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxazoline groups can be oxidized to oxazoles under specific conditions.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents like lithium diisopropylamide (LDA) or Grignard reagents can be employed for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce dihydrooxazoline compounds.

Scientific Research Applications

Catalysis

1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has been employed as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions such as:

  • Asymmetric Hydrogenation : This compound can facilitate the hydrogenation of prochiral ketones to produce chiral alcohols with high enantioselectivity. Research indicates that using this ligand can lead to yields exceeding 90% with excellent enantiomeric excess (ee) values .
  • C–C Bond Formation : In reactions such as the Michael addition or aldol condensation, this compound serves as an effective catalyst, promoting the formation of carbon-carbon bonds while maintaining chirality in the products .

Pharmaceutical Applications

The unique structural features of 1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene make it a candidate for drug development:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
  • Chiral Drug Synthesis : The use of this compound in synthesizing chiral drugs is significant due to its ability to impart stereochemical control over synthetic pathways. This is particularly relevant in the production of pharmaceuticals where chirality is crucial for efficacy and safety .

Materials Science

In materials science, 1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has applications in:

  • Polymer Chemistry : It can be utilized as a building block for synthesizing new polymeric materials with specific thermal and mechanical properties. The incorporation of oxazoline groups can enhance the thermal stability and solubility of polymers .
  • Sensors and Electronics : The compound's electronic properties make it suitable for applications in organic electronics and sensor technology. Its ability to form thin films can be exploited in developing organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Study 1: Asymmetric Catalysis in Organic Synthesis

A study published in a peer-reviewed journal demonstrated the effectiveness of 1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene as a ligand in the asymmetric hydrogenation of α-keto esters. The researchers reported an enantiomeric excess greater than 95% and highlighted the importance of ligand sterics and electronics in optimizing reaction conditions .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer applications, researchers synthesized several derivatives based on 1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene and evaluated their cytotoxicity against human breast cancer cells (MCF-7). Results indicated that certain derivatives exhibited significant growth inhibition compared to control groups, suggesting potential pathways for further development into therapeutic agents .

Mechanism of Action

The mechanism by which 1,3-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene exerts its effects depends on its specific application. In catalysis, the oxazoline groups coordinate with metal centers, facilitating various catalytic cycles. In biological systems, the compound can interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Bis-Oxazoline Compounds

Structural Variations and Substituent Effects

Key structural differences among bis-oxazoline ligands include:

Central linker : Benzene (target compound), methane, cyclopropane, binaphthalene, or pyridine.

Oxazoline substituents : tert-butyl, isopropyl, dimethyl, or phenyl groups.

Compound Name Central Linker Substituents Synthesis Yield Key Applications References
1,3-Bis((R)-4-(tert-butyl)oxazoline)benzene Benzene (R)-4-tert-butyl Not specified Asymmetric catalysis
1,3-Bis(4,5-dihydrooxazol-2-yl)benzene Benzene H (no substituents) Not specified Reference standard
Bis((S)-4-tert-butyl)methane Methane (S)-4-tert-butyl 71% Unspecified
(4S,4'S)-Cyclopropane-linked bis-oxazoline Cyclopropane (S)-4-tert-butyl Unknown Experimental phasing in crystallography
Binaphthalene-linked bis-oxazoline Binaphthalene (S)-4-tert-butyl Not specified Catalysis, enantioselective synthesis
  • Steric Effects : The tert-butyl group in the target compound provides greater steric hindrance than isopropyl or dimethyl groups, improving enantioselectivity in asymmetric fluorinations .
  • Electronic Effects : Electron-donating tert-butyl groups enhance the oxazoline ring’s Lewis basicity, facilitating coordination to transition metals like Cu(I) or Pd(II) .

Catalytic Performance

  • Asymmetric Fluorination : The target compound achieves >90% enantiomeric excess (ee) in copper-catalyzed fluorinations, outperforming isopropyl-substituted analogs (70–80% ee) due to superior steric shielding .
  • Solubility: tert-butyl groups increase solubility in nonpolar solvents (e.g., toluene, hexane), whereas phenyl-substituted analogs (e.g., 2-(pyridin-2-yl)-4,5-dihydrooxazole) exhibit polar solvent compatibility .

Key Research Findings

Crystallographic Analysis : The tert-butyl groups in the target compound stabilize metal-ligand complexes via van der Waals interactions, as evidenced by SHELX-refined crystal structures .

Catalytic Versatility : Used in enantioselective alkynylation (EBZ reagents) and quinazolin-4(3H)-one synthesis, demonstrating broader utility than simpler bis-oxazolines .

Stability : tert-butyl substituents reduce oxidative degradation compared to isopropyl analogs, enhancing shelf life .

Biological Activity

1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a compound of increasing interest in the field of medicinal chemistry and biological research. Its structural configuration, which includes oxazoline moieties, suggests potential for various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for 1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is C20H28N2O2. The compound features two oxazoline rings attached to a benzene core, which may influence its interaction with biological targets.

Key Properties

PropertyValue
Molecular Weight328.46 g/mol
CAS Number2757083-01-3
Purity97%
Storage ConditionsInert atmosphere, 2-8°C

Retinoid X Receptor (RXRα) Activation

Recent studies have highlighted the agonistic activity of compounds with similar structures toward the Retinoid X Receptor alpha (RXRα). RXRα plays a critical role in regulating gene expression involved in numerous biological processes, including metabolism and cell differentiation.

  • Study Overview : A study investigated the structure-activity relationship (SAR) of 1,3-bis-tert-butyl monocyclic benzene derivatives for RXRα activation using both in vitro and in silico analyses. It was found that bulky substituents at specific positions enhance agonistic activity toward RXRα .
  • Findings : The results indicated that compounds with hydrophobic moieties at the 5-position exhibited significant activation of RXRα, suggesting their potential use in therapeutic applications targeting this receptor.

Antioxidant Activity

Another area of research focuses on the antioxidant properties of oxazoline derivatives. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

  • Case Study : In vitro assays demonstrated that 1,3-bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene exhibited notable free radical scavenging activity compared to standard antioxidants . This suggests its potential application in formulations aimed at combating oxidative stress-related conditions.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds.

  • Results : Preliminary cytotoxicity tests showed that 1,3-bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene had moderate cytotoxic effects on various cancer cell lines. The IC50 values indicated a dose-dependent response, warranting further investigation into its mechanism of action .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds.

Key Insights

  • Substituent Influence : The presence of bulky tert-butyl groups significantly impacts the binding affinity and efficacy toward RXRα.
  • Oxazoline Ring Contribution : The oxazoline moiety appears to enhance solubility and stability in biological systems, which is crucial for therapeutic applications.

Q & A

Q. What are the key synthetic pathways for preparing 1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling chiral oxazoline precursors to a benzene backbone. For example, a bis(oxazoline) derivative can be synthesized via nucleophilic substitution or metal-mediated cross-coupling reactions. In one protocol, oxazoline rings are formed by cyclizing amino alcohols with nitriles under acidic conditions . Optimization includes:

  • Temperature control : Reactions often require low temperatures (−78°C to −20°C) to prevent racemization of chiral centers.
  • Purification : Column chromatography (hexane/EtOAc gradients) or Kugelrohr distillation is used to isolate the product, yielding ~55–71% .
  • Chiral integrity : Using enantiomerically pure starting materials (e.g., (R)-4-(tert-butyl)-4,5-dihydrooxazole) ensures retention of stereochemistry .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR are critical for verifying the benzene backbone and oxazoline substituents. Key signals include:
    • Aromatic protons (δ 7.2–7.8 ppm, multiplet).
    • Oxazoline ring protons (δ 3.5–4.5 ppm, doublets for diastereotopic CH₂ groups) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₀H₂₈N₂O₂, MW = 328.45 g/mol) .
  • Chiral HPLC : Essential for assessing enantiomeric purity (≥99% ee reported for high-quality batches) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s performance in asymmetric catalysis?

Methodological Answer: The tert-butyl group enhances steric bulk, which:

  • Improves enantioselectivity : By restricting conformational flexibility in metal-ligand complexes (e.g., Cu or Pd catalysts), it enforces tighter transition-state control .
  • Affects solubility : The hydrophobic tert-butyl group increases solubility in nonpolar solvents, impacting reaction kinetics.
  • Experimental validation : Compare catalytic outcomes (e.g., ee values) with analogs lacking tert-butyl groups to isolate steric effects .

Q. What strategies resolve contradictions in crystallographic data for metal complexes involving this ligand?

Methodological Answer: Discrepancies in bond lengths/angles may arise from:

  • Twinned crystals : Use SHELXL for refinement, leveraging its robustness with twinned data .
  • Disorder modeling : Apply restraints to tert-butyl groups, which often exhibit rotational disorder.
  • Validation tools : Cross-check with PLATON or Mercury to ensure geometric accuracy .

Q. How can computational methods predict the ligand’s coordination behavior in transition-metal complexes?

Methodological Answer:

  • DFT calculations : Optimize geometries of metal-ligand complexes (e.g., B3LYP/6-31G* level) to predict binding modes.
  • Molecular docking : Simulate interactions with metal centers (e.g., Cu²⁺) to identify preferred coordination sites (oxazoline N vs. O).
  • Benchmarking : Compare computed IR/Raman spectra with experimental data to validate models .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential dust generation.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound’s synthesis?

Methodological Answer:

  • Parameter auditing : Verify reaction scale, purity of reagents (e.g., NaH in DMF vs. THF), and stirring efficiency .
  • Reproducibility trials : Replicate protocols with strict temperature control (−78°C for lithiation steps) .
  • Side-product analysis : Use LC-MS to identify byproducts (e.g., dimerization or hydrolysis) that reduce yield .

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